CB1 Receptor Binding Affinity and Functional Potency Compared to Rimonabant
Otenabant hydrochloride demonstrates subnanomolar potency at human CB1 receptors in both binding and functional assays. In head-to-head cross-study comparison, otenabant exhibits a binding Ki of 0.7 nM versus rimonabant's Ki of 1.8 nM, representing a 2.6-fold higher affinity [1]. The functional Ki of otenabant (0.12 nM) further underscores its enhanced potency relative to the prototypical CB1 antagonist rimonabant [2].
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.7 nM |
| Comparator Or Baseline | Rimonabant: 1.8 nM |
| Quantified Difference | 2.6-fold higher affinity for otenabant |
| Conditions | Human CB1 receptor binding assay using membranes prepared from CHOK1 cells stably transfected with human CB1 receptor cDNA |
Why This Matters
Higher binding affinity enables lower compound consumption in in vitro assays and potentially reduced dosing requirements in vivo, directly impacting procurement volume decisions.
- [1] Hadcock JR, et al. In vitro and in vivo pharmacology of CP-945,598, a potent and selective cannabinoid CB(1) receptor antagonist for the management of obesity. Biochem Biophys Res Commun. 2010;394(2):366-371. View Source
- [2] Griffith DA, et al. Discovery of 1-[9-(4-chlorophenyl)-8-(2-chlorophenyl)-9H-purin-6-yl]-4-ethylaminopiperidine-4-carboxylic acid amide hydrochloride (CP-945,598), a novel, potent, and selective cannabinoid type 1 receptor antagonist. J Med Chem. 2009;52(2):234-237. View Source
